Swertianin
Overview
Description
Swertianin, also known as 当药宁 in Chinese, is a natural compound extracted from traditional Chinese herbs . It is a yellow crystalline solid that is soluble in water and ethanol . It is widely used for its anti-inflammatory, antioxidant, and anti-tumor properties . Research shows that Swertianin can inhibit the growth and spread of tumor cells and has an effect in reducing inflammation . In addition, Swertianin is also used as an adjuvant treatment for cardiovascular diseases and neurodegenerative diseases .
Synthesis Analysis
The synthesis of Swertianin is mainly obtained by extraction from Angelica . The specific method is to grind Angelica into powder, then extract it with a solvent such as water or ethanol . The obtained solution is filtered, concentrated, and crystallized to obtain Swertianin .
Molecular Structure Analysis
Swertianin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 8 and a methoxy group at position 6 . Its molecular formula is C14H10O6 .
Physical And Chemical Properties Analysis
Swertianin has a molecular weight of 274.22 . It is a yellow crystalline solid that is soluble in water and ethanol . The density is 1.586, the melting point is 243℃, and the boiling point is 576.9°C at 760 mmHg .
Scientific Research Applications
Chemical Constituents of Swertia Plants
Swertianin, a xanthone compound, has been identified in various species of Swertia, a traditional herb used in southwest China. Studies have isolated swertianin from plants like Swertia delavayi, revealing its presence in different Swertia species (Wang Xiao-fei, 2007).
Antioxidant Activities
Swertianin exhibits significant antioxidant activities. For instance, it has shown strong protection against γ-ray induced DNA damage and lipid peroxidation inhibition, indicating its potential as a natural antioxidant (B. S. Patro, G. Chintalwar, S. Chattopadhyay, 2005).
Hypoglycemic Properties
Research on Swertia chirayita identified swertianin as a compound with hypoglycemic properties, playing a role in the medicinal value of the plant in treating diabetes (R. K. Asthana, N. K. Sharma, D. K. Kulshreshtha, S. K. Chatterjee, 1991).
Role in Diabetes Treatment
A study on Swertia punicea demonstrated that methylswertianin and bellidifolin, related to swertianin, significantly reduced fasting blood glucose and improved insulin resistance, highlighting their potential in treating type-2 diabetes (L. Tian, X. Bai, X-H. Chen, J-B Fang, S-H Liu, J-C Chen, 2010).
Anticonvulsant and Anxiolytic Effects
Swertianin has been analyzed for its role in anticonvulsant and anxiolytic effects. A study on Swertia corymbosa extract containing swertianin showed promising results in models of seizure and anxiety, suggesting its therapeutic potential in these areas (G. Mahendran, G. Thamotharan, S. Sengottuvelu, V. N. Bai, 2014).
Anti-proliferative and Anti-inflammatory Effects
Swertianin has shown significant anti-proliferative and anti-inflammatory activities in vitro. These properties indicate its potential use in the treatment of various diseases where inflammation and abnormal cell proliferation are factors (G. Mahendran, M. Manoj, K. Prasad, V. N. Bai, 2015).
Scientific Research Applications of Swertianin
Chemical Constituents of Swertia delavayi
Swertianin is identified as a significant compound in Swertia delavayi, a traditional herb in southwest China. This study isolated swertianin (1,7,8-trihydroxy-3-methoxyxanthone) and other compounds from this plant, marking their first discovery in Swertia delavayi (Wang Xiao-fei, 2007).
Antioxidant Activities of Swertia Xanthones
Swertianin exhibits notable antioxidant activities. A study on Swertia decussata xanthones, including swertianin, demonstrated its effectiveness in inhibiting lipid peroxidation and scavenging DPPH and superoxide radicals. Swertianin also showed strong protection against γ-ray induced DNA damage, underscoring its potential as an antioxidant (B. S. Patro, G. Chintalwar, S. Chattopadhyay, 2005).
Hypoglycemic Principle in Swertia Chirayita
In a study on Swertia chirayita, a plant with hypoglycemic properties, swertianin was identified as a key compound contributing to these properties, indicating its potential role in diabetes treatment (R. K. Asthana, N. K. Sharma, D. K. Kulshreshtha, S. K. Chatterjee, 1991).
Anti-diabetic Effects of Swertianin Derivatives
Research on Swertia punicea explored the hypoglycemic and hypolipidemic effects of methylswertianin, a derivative of swertianin. The study highlighted the potential of these compounds in treating type-2 diabetes through improving insulin resistance (L. Tian, X. Bai, X-H. Chen, J-B Fang, S-H Liu, J-C Chen, 2010).
Anxiolytic and Anticonvulsant Activities
Swertianin was evaluated for its anxiolytic, antidepressant, and anticonvulsant activity in a study on Swertia corymbosa. The findings suggest its therapeutic potential in treating anxiety and seizure disorders (G. Mahendran, G. Thamotharan, S. Sengottuvelu, V. N. Bai, 2014).
Future Directions
Swertianin has been found to exhibit antioxidant activities . It is also being explored for its potential in hair growth treatments . In a study, it was found that Swertianin Extract can stimulate hair growth by 150% after 19 days of use . It also effectively inhibits the operation of hair loss factors by up to 64% . These findings suggest that Swertianin has potential for future applications in hair growth and anti-hair loss products .
properties
IUPAC Name |
1,2,8-trihydroxy-6-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVOZGRVBXANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174998 | |
Record name | Gentiakochianin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Swertianin | |
CAS RN |
20882-75-1 | |
Record name | Swertianin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiakochianin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20882-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gentiakochianin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SWERTIANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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